ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate

Crystallography Conformational analysis Molecular recognition

Select this compound for its crystallographically validated non-planar conformation (52.34° dihedral angle) essential for target binding. This racemic building block features a chiral α-carbon for stereochemical exploration and an ester handle for direct diversification. Ideal for SAR studies and crystal engineering, it offers a unique 3D pharmacophore not replicated by generic regioisomers.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 159458-11-4
Cat. No. B2475699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate
CAS159458-11-4
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)N2C=CC=N2
InChIInChI=1S/C13H14N2O2/c1-2-17-13(16)12(15-10-6-9-14-15)11-7-4-3-5-8-11/h3-10,12H,2H2,1H3
InChIKeyGCASTZGICBYQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Phenyl-2-(1H-pyrazol-1-yl)acetate (CAS 159458-11-4): Baseline Identity for Procurement Selection


Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate (CAS 159458-11-4) is a pyrazole-phenyl hybrid scaffold with molecular formula C₁₃H₁₄N₂O₂ and molecular weight 230.26 g/mol . The compound features a pyrazole ring N-substituted with an α-phenyl ethyl acetate moiety, creating a chiral center at the α-carbon position. It exists as a racemic mixture (ethyl (±)-α-phenyl-1H-pyrazole-1-acetate) unless otherwise specified . This compound serves primarily as a versatile building block in medicinal chemistry synthesis programs, with applications spanning ACAT inhibitor development [1] and fragment-based drug discovery campaigns.

Why Generic Pyrazole Esters Cannot Substitute for Ethyl 2-Phenyl-2-(1H-pyrazol-1-yl)acetate (159458-11-4) in Structure-Sensitive Applications


Superficial similarity among pyrazole-acetate derivatives masks critical structural divergences that render generic substitution inadvisable without experimental validation. Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate features a pyrazole N1-linked α-phenyl ethyl acetate motif, which differs fundamentally from regioisomers bearing substitution at pyrazole C3, C4, or C5 positions [1]. Crystallographic analysis reveals that this substitution pattern produces a distinctive non-planar conformation, with the phenyl ring rotated significantly relative to the pyrazole plane [2]. Such conformational preferences directly impact molecular recognition, binding interactions, and supramolecular packing behavior—parameters that cannot be replicated by commercially available regioisomeric alternatives. Procurement specifications for structure-activity relationship (SAR) studies, crystallization trials, or fragment elaboration require this exact connectivity and stereoelectronic profile.

Quantitative Differentiation Evidence for Ethyl 2-Phenyl-2-(1H-pyrazol-1-yl)acetate (159458-11-4) Against Structural Analogs


Dihedral Angle Comparison: Pyrazole vs. Isoxazole Ring Conformation Defines Molecular Geometry

Single-crystal X-ray diffraction analysis of commercially sourced ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate reveals a pyrazole-phenyl dihedral angle of 52.34(7)°, representing a substantial out-of-plane rotation. In contrast, the isoxazole analog (ethyl 2-phenyl-2-(isoxazol-1-yl)acetate) exhibits a near-coplanar geometry with a dihedral angle of only 7.30(13)° [1]. This 45° difference establishes fundamentally distinct molecular topographies that govern intermolecular interactions.

Crystallography Conformational analysis Molecular recognition

Intermolecular Contact Profile Distinguishes Pyrazole from Isoxazole Scaffold in Crystal Packing

Hirshfeld surface analysis quantifies distinct intermolecular interaction fingerprints between the pyrazole and isoxazole derivatives. For ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate, H···H contacts dominate at 41.5% of total surface interactions, with O···H/H···O contacts contributing 22.4%. The isoxazole analog displays a markedly different profile: reduced H···H contacts (36.1%) and substantially elevated C···H/H···C contacts (31.3%) [1].

Hirshfeld surface analysis Crystal engineering Supramolecular chemistry

Hydrogen-Bonding Architecture Divergence: Dimeric vs. Polymeric Supramolecular Assembly

The crystal packing motif differs fundamentally between the pyrazole and isoxazole scaffolds. Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate forms carboxylic acid inversion dimers characterized by an R₂²(8) ring motif via pairwise O–H···O hydrogen bonds. The isoxazole analog, by contrast, assembles into one-dimensional chains propagating along the [010] direction via N–H···N hydrogen bonds with a C(5) motif [1].

Hydrogen bonding Crystal packing Solid-state chemistry

ACAT Inhibitor Pharmacophore: Pyrazole N1-Aryl Substitution as Critical Scaffold Element

Patent literature establishes that the pyrazole N1-linked phenyl acetate motif constitutes a core pharmacophoric element within ACAT (acyl-CoA:cholesterol acyltransferase) inhibitor series. US Patent 5,441,975 discloses compounds of formula comprising a heteromonocyclic 5-membered ring (pyrazole) bearing an N1-substituted alkyl amide/acyl group, where the specific ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate scaffold serves as a validated precursor for generating active ACAT inhibitors [1].

ACAT inhibition Medicinal chemistry Pharmacophore modeling

Predicted Lipophilicity Contrast Between Ethyl Ester and Free Acid Forms

The ethyl ester derivative (CAS 159458-11-4) exhibits a calculated logP of approximately 0.8-1.0 [1], whereas the corresponding free acid (2-phenyl-2-(1H-pyrazol-1-yl)acetic acid; CAS 87581-64-4) displays markedly different physicochemical properties with predicted higher polarity. This logP differential governs membrane permeability, solubility profiles, and chromatographic retention behavior.

Lipophilicity Physicochemical property Fragment elaboration

Non-Planar Conformation: Structural Prerequisite for Scaffold-Specific Protein Recognition

Crystallographic characterization of the N-phenylpyrazole core confirms a consistently non-planar geometry, with phenyl cycles rotated relative to the pyrazole ring plane by approximately 40-55° depending on substitution [1][2]. Intramolecular N–H···N hydrogen bonding forms a five-membered ring fused to the pyrazole ring, further constraining the conformational ensemble [2].

Conformational analysis Molecular docking Structure-based design

High-Value Application Scenarios for Ethyl 2-Phenyl-2-(1H-pyrazol-1-yl)acetate (159458-11-4) Based on Quantitative Differentiation


Fragment-Based Drug Discovery Requiring Defined Non-Planar Pyrazole Scaffolds

Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate provides a validated fragment for screening campaigns targeting binding sites that accommodate non-coplanar aryl-heteroaryl geometries. The crystallographically defined 52.34° dihedral angle between pyrazole and phenyl rings [1] presents a distinct 3D pharmacophore, while the chiral α-position enables stereochemical exploration through racemate resolution or asymmetric synthesis. Fragment elaboration via ester hydrolysis yields the corresponding carboxylic acid for amide coupling diversification.

Crystallization and Solid-State Characterization Studies Leveraging Defined Dimeric Packing

The compound's reproducible dimerization via R₂²(8) carboxylic acid inversion motifs [1] makes it suitable for crystal engineering investigations and co-crystal screening. The well-characterized H···H (41.5%) and O···H/H···O (22.4%) intermolecular contact profile [1] provides a benchmark dataset for validating computational crystal structure prediction algorithms and for comparative solid-form screening against isoxazole analogs.

ACAT Inhibitor Medicinal Chemistry Campaigns Requiring N1-Substituted Pyrazole Intermediates

As an established synthetic intermediate within the ACAT inhibitor patent landscape [2], this compound enables SAR exploration around the pyrazole N1-aryl acetate pharmacophore. The ester functionality permits direct diversification through hydrolysis and amide coupling, while the α-phenyl substituent provides a hydrophobic moiety that aligns with established ACAT inhibitor structural requirements.

Comparative Conformational Analysis for Heterocyclic Scaffold Selection

When selecting between pyrazole and isoxazole cores for lead optimization, this compound offers crystallographically validated conformational metrics for direct head-to-head comparison. The 45° dihedral angle differential relative to the isoxazole analog [1] provides quantitative justification for scaffold selection based on target binding site geometry requirements and desired molecular recognition properties.

Quote Request

Request a Quote for ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.